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Compound of Interest

Compound Name:
2-(3-Methoxy-4-

methylphenyl)ethanimidamide

CAS No.: 1379179-64-2

Cat. No.: B2848399 Get Quote

Executive Summary
2-(3-Methoxy-4-methylphenyl)ethanimidamide is a specialized phenylacetamidine derivative

utilized primarily as a pharmacological probe in nitric oxide synthase (NOS) research and

adrenergic receptor characterization. Structurally, it serves as an acyclic bioisostere of

imidazoline-class drugs (e.g., Tolazoline), exhibiting significant affinity for inducible Nitric Oxide

Synthase (iNOS) and

-adrenergic receptors.

This technical guide synthesizes the compound's physicochemical properties, mechanism of

action, and experimental protocols. It is designed for medicinal chemists and pharmacologists

seeking to utilize this ligand for pathway elucidation or as a lead scaffold for anti-inflammatory

and analgesic drug development.

Part 1: Chemical Identity & Physicochemical Profile
The compound is an acetamidine moiety linked to a substituted phenyl ring.[1] The specific 3-

methoxy-4-methyl substitution pattern is critical for optimizing lipophilicity and selectivity against

the constitutive NOS isoforms (nNOS and eNOS).
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Property Data

IUPAC Name 2-(3-Methoxy-4-methylphenyl)ethanimidamide

Chemical Class Phenylacetamidine; Amidine

Molecular Formula

Molecular Weight 178.23 g/mol

Solubility
Soluble in DMSO (>10 mM), Ethanol; Water (as

HCl salt)

pKa (Predicted) ~11.5 (Amidine group is highly basic)

Key Structural Features

Amidine Head: Mimics the guanidinium group of

Arginine (NOS substrate).Phenyl Tail: Provides

steric bulk for isoform selectivity.3-OMe/4-Me:

Electron-donating groups that modulate binding

pocket fit.[2]

Part 2: Pharmacology & Mechanism of Action
Selective Inhibition of iNOS
The primary bioactivity of phenylacetamidines is the competitive inhibition of inducible Nitric

Oxide Synthase (iNOS). Unlike the constitutive isoforms (eNOS, nNOS), iNOS is expressed

during inflammation.[3]

Mechanism: The amidine group binds to the heme active site of iNOS, mimicking the

substrate L-Arginine. The 3-methoxy-4-methylphenyl tail extends into the substrate access

channel, exploiting a "side pocket" unique to iNOS, thereby conferring selectivity over eNOS

(which has a more constricted channel).

Therapeutic Relevance: Inhibition of iNOS reduces the overproduction of NO associated with

septic shock, chronic inflammation, and neurodegeneration.

Alpha-Adrenergic & Imidazoline Receptor Modulation
The acetamidine structure is an open-chain analog of the imidazoline ring found in
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-agonists like Clonidine.

Activity: Acts as a partial agonist or antagonist at

-adrenergic receptors and

-imidazoline binding sites.

Effect: Modulation of sympathetic tone and potentially analgesic effects via spinal pathways.

Visualization: NO Signaling & Inhibition Pathway
The following diagram illustrates the intervention point of 2-(3-Methoxy-4-
methylphenyl)ethanimidamide within the inflammatory NO pathway.
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Caption: Mechanism of Action: The compound competitively inhibits iNOS, preventing the

conversion of L-Arginine to Nitric Oxide during inflammatory states.
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Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Pinner Reaction)
Objective: Synthesize the hydrochloride salt of 2-(3-Methoxy-4-
methylphenyl)ethanimidamide from its nitrile precursor.

Reagents:

3-Methoxy-4-methylphenylacetonitrile (Precursor)

Anhydrous Ethanol (EtOH)

Dry Hydrogen Chloride (HCl) gas

Anhydrous Ammonia (

) in Methanol

Workflow:

Imidate Formation:

Dissolve 10 mmol of nitrile in 20 mL anhydrous EtOH/CHCl3 (1:1).

Cool to 0°C in an ice bath.

Bubble dry HCl gas through the solution for 30–45 minutes until saturation.

Seal and store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate.

Checkpoint: Filter and wash with dry ether. Ensure moisture exclusion to prevent

hydrolysis to the ester.

Amidine Conversion:

Resuspend the imidate solid in 15 mL anhydrous Methanol.

Add excess anhydrous Ammonia (7N in MeOH) at 0°C.
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Stir at room temperature for 48 hours.

Purification:

Evaporate solvent under reduced pressure.

Recrystallize the crude solid from Isopropanol/Ether.

Validation: Verify structure via

-NMR (

) looking for the methylene singlet (~3.6 ppm) and the disappearance of the ethyl group
from the imidate.

Protocol B: iNOS Inhibition Assay (Greiss Method)
Objective: Determine the

of the compound against iNOS in LPS-stimulated RAW 264.7 macrophages.

Cell Culture: Seed RAW 264.7 cells (

cells/well) in 96-well plates.

Induction: Treat cells with LPS (1

g/mL) to induce iNOS expression.

Treatment: Simultaneously add the test compound at varying concentrations (0.1 nM – 100

M). Incubate for 24 hours.

Quantification:

Collect 50

L of supernatant.

Mix with 50
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L Greiss Reagent A (1% Sulfanilamide) and 50

L Greiss Reagent B (0.1% NED).

Incubate 10 mins at RT (dark).

Readout: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a standard

curve.

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Part 4: Structure-Activity Relationship (SAR) Logic
The design of this molecule relies on specific SAR principles established for

phenylacetamidines:

Structural Component Modification Biological Consequence

Linker
Methylene (

)

Essential for flexibility. Direct

phenyl-amidine attachment

(Benzamidine) increases

potency for Trypsin but

decreases iNOS selectivity.

Amidine Unsubstituted

Critical for H-bonding with

Glu371 in the iNOS active site.

Substitution on the nitrogen

(e.g., N-methyl) drastically

reduces affinity.

Phenyl Ring 3-Methoxy

Increases lipophilicity and fills

the hydrophobic pocket near

the heme.

Phenyl Ring 4-Methyl

Provides steric bulk that

clashes with the narrower

active site of eNOS, enhancing

iNOS selectivity.
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Visualization: Synthesis Workflow
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2-(3-Methoxy-4-methylphenyl)
ethanimidamide HCl
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Caption: Synthetic route via the Pinner reaction, converting the nitrile precursor to the final

amidine salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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